2-({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole
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Overview
Description
2-({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole is a complex heterocyclic compound that incorporates multiple functional groups, including a benzimidazole core, a triazole ring, and a thiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole typically involves multi-step reactions. One common method includes the condensation of 2-chloromethyl-1H-benzimidazole with 4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzimidazole and triazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole or triazole rings .
Scientific Research Applications
2-({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-Linked 1,2,4-Triazoles: These compounds share the triazole and thiophene moieties but differ in their additional functional groups and overall structure.
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents, share the benzimidazole core but have different substituents.
Uniqueness
2-({[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole is unique due to its combination of a benzimidazole core, a triazole ring, and a thiophene moiety. This unique structure contributes to its diverse chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C15H13N5S2 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H13N5S2/c1-20-14(12-7-4-8-21-12)18-19-15(20)22-9-13-16-10-5-2-3-6-11(10)17-13/h2-8H,9H2,1H3,(H,16,17) |
InChI Key |
NDBKTUCETVBCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=CC=CS4 |
Origin of Product |
United States |
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